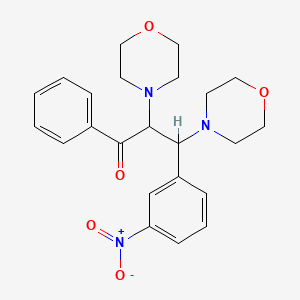
2,3-Dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylpropan-1-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of morpholine rings, a nitrophenyl group, and a phenylpropanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the condensation of morpholine derivatives with nitrophenyl and phenylpropanone precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like high-pressure reactors and automated systems to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, reduction can produce amines or alcohols, and substitution reactions can result in various substituted phenylpropanone derivatives.
Applications De Recherche Scientifique
2,3-Dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials, catalysts, and chemical processes.
Mécanisme D'action
The mechanism by which 2,3-Dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism of action depends on the context in which the compound is used and the specific targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimorpholin-4-yl-3-(4-nitrophenyl)-1-phenylpropan-1-one
- 2,3-Dimorpholin-4-yl-3-(2-nitrophenyl)-1-phenylpropan-1-one
- 2,3-Dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylbutan-1-one
Uniqueness
Compared to similar compounds, 2,3-Dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylpropan-1-one stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
5461-48-3 |
|---|---|
Formule moléculaire |
C23H27N3O5 |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
2,3-dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C23H27N3O5/c27-23(18-5-2-1-3-6-18)22(25-11-15-31-16-12-25)21(24-9-13-30-14-10-24)19-7-4-8-20(17-19)26(28)29/h1-8,17,21-22H,9-16H2 |
Clé InChI |
UCZZLGBQZYHCMY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(C2=CC(=CC=C2)[N+](=O)[O-])C(C(=O)C3=CC=CC=C3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


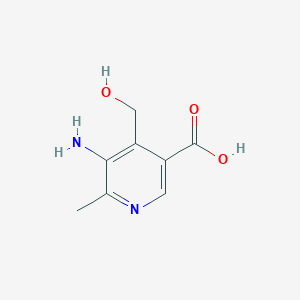

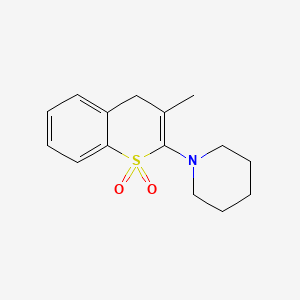
![N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide](/img/structure/B14726590.png)
![5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid](/img/structure/B14726598.png)


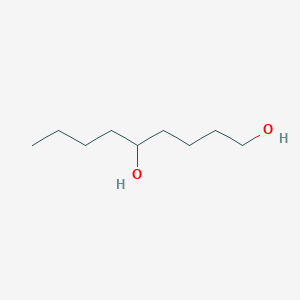
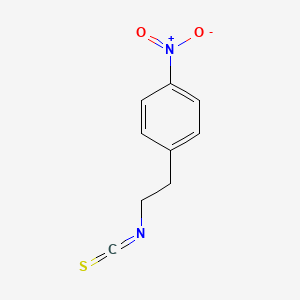
![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
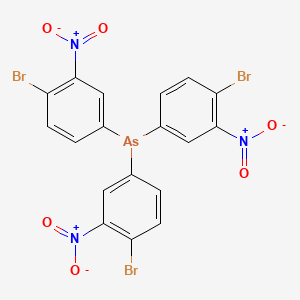
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)
